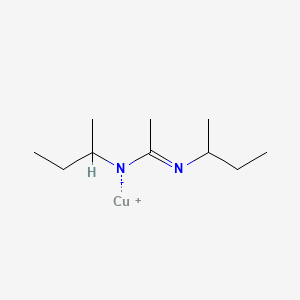
(ME4Phen)nicl2
描述
The compound 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride, commonly referred to as (ME4Phen)nicl2, is a nickel-based catalyst. This compound is known for its application in various cross-coupling reactions, particularly in the field of organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride typically involves the reaction of 3,4,7,8-Tetramethyl-1,10-phenanthroline with nickel (II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, and the purification process may involve additional steps such as filtration and drying to obtain the pure crystalline form .
化学反应分析
Types of Reactions
3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed under an inert atmosphere.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the product may be an oxidized form of the ligand, while in reduction reactions, the product may be a reduced form of the nickel complex .
科学研究应用
3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and C-H activation.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the compound may interact with both the electrophile and nucleophile to form the desired product .
相似化合物的比较
Similar Compounds
- 1,10-Phenanthroline nickel (II) dichloride
- 4,4′-Dimethyl-2,2′-bipyridine nickel (II) dichloride
- 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine nickel (II) dichloride
Uniqueness
3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic activity and selectivity in various chemical reactions compared to other similar nickel complexes .
属性
IUPAC Name |
dichloronickel;3,4,7,8-tetramethyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.2ClH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUJRCLWLQURL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2Ni | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251251.png)



![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide;hydrochloride](/img/structure/B8251285.png)
![Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)

![trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate](/img/structure/B8251293.png)





